4-amino-N-(3-chlorophenyl)benzenesulfonamide

Description

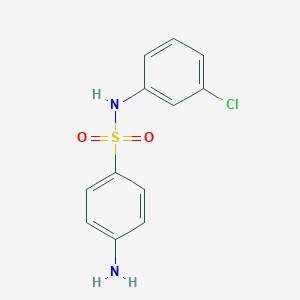

4-Amino-N-(3-chlorophenyl)benzenesulfonamide (CAS: 19837-81-1) is a sulfonamide derivative with the molecular formula C₁₂H₁₁ClN₂O₂S. Its structure comprises a benzenesulfonamide core substituted with an amino group at the para position and a 3-chlorophenyl group attached via the sulfonamide nitrogen . Sulfonamides are historically significant as antimicrobial agents, inhibiting bacterial dihydropteroate synthase (DHPS) by competing with para-aminobenzoic acid (pABA).

Properties

IUPAC Name |

4-amino-N-(3-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c13-9-2-1-3-11(8-9)15-18(16,17)12-6-4-10(14)5-7-12/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOMLEQGMOLOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368235 | |

| Record name | 4-amino-N-(3-chlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19837-81-1 | |

| Record name | 4-amino-N-(3-chlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

This two-step method involves initial sulfonylation of 3-chloroaniline with 4-nitrobenzenesulfonyl chloride to form the nitro-substituted intermediate, followed by catalytic hydrogenation to reduce the nitro group to an amine.

Sulfonylation Step

Reagents :

-

3-Chloroaniline

-

4-Nitrobenzenesulfonyl chloride

-

Triethylamine (base)

Solvent : Dichloromethane or toluene

Temperature : 0–25°C

Reaction Time : 2–4 hours.

The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. The nitro group stabilizes the sulfonyl chloride electrophile, enhancing reactivity.

Reduction Step

Reagents :

-

Palladium on charcoal (Pd/C, 5–10 wt%)

-

Hydrogen gas (H₂)

Solvent : Methanol or ethanol

Temperature : 25–50°C

Pressure : 1–3 atm H₂

Reaction Time : 4–12 hours.

Catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the sulfonamide bond. Post-reduction purification involves filtration to remove Pd/C and solvent evaporation.

Yield and Purity

Direct Sulfonylation Using 4-Aminobenzenesulfonyl Chloride

Single-Step Synthesis

This method employs 4-aminobenzenesulfonyl chloride, enabling direct coupling with 3-chloroaniline.

Reagents :

Challenges and Optimizations

-

Amino Group Reactivity : The free amine on the sulfonyl chloride may compete with 3-chloroaniline, leading to dimerization. To mitigate this, substoichiometric base (1.1–1.3 equivalents) is used to deprotonate 3-chloroaniline selectively.

-

Yield : 55–70%, lower than the two-step method due to side reactions.

Protection/Deprotection Strategy via Acetamide Intermediates

Synthesis of N-(3-Chlorophenyl)-4-acetamidobenzenesulfonamide

Reagents :

Hydrolysis of the Acetamide Group

Reagents :

Yield and Scalability

Industrial-Scale Synthesis Considerations

Process Intensification

Crystallization Optimization

-

pH Control : Adjusting the pH to 5–6 during crystallization improves purity (≥98%) by precipitating impurities.

-

Solvent System : Ethanol/water (1:1) achieves optimal crystal morphology for filtration.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Two-Step Nitro Reduction | High selectivity, scalable | Requires H₂ handling infrastructure | 65–80 | 95–99 |

| Direct Sulfonylation | Fewer steps | Lower yield due to side reactions | 55–70 | 90–95 |

| Acetamide Hydrolysis | Avoids nitro intermediates | Acidic conditions may degrade sensitive groups | 70–80 | 97–99 |

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-amino-N-(3-chlorophenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of 4-amino-N-(3-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Impact of Substituent Position and Functional Groups

- Chlorophenyl Position: The 3-chlorophenyl group in the target compound may influence binding affinity to bacterial DHPS compared to 2- or 4-chloro analogs.

- Triazole and Thiazolidinone Hybrids: Derivatives incorporating triazole (e.g., ) or thiazolidinone () moieties show enhanced activity due to increased lipophilicity and additional hydrogen-bonding interactions. For instance, triazole-linked sulfonamides demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

- Isoxazole and Oxazole Derivatives : Substitutions with heterocyclic rings (e.g., 5-methylisoxazole in ) improve metabolic stability and target selectivity, though their potency varies depending on the microbial strain .

Biological Activity

4-amino-N-(3-chlorophenyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by the presence of an amino group, a chlorophenyl group, and a benzenesulfonamide moiety. Its molecular formula is C12H11ClN2O2S. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in antibacterial and antifungal therapies.

The biological activity of this compound primarily involves its interaction with various enzymes. It is hypothesized to inhibit specific enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. This inhibition can lead to therapeutic effects, particularly in the treatment of bacterial infections and possibly cancer.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial activity. Its structure allows it to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth. For instance, studies have shown that similar sulfonamide derivatives can effectively inhibit the growth of Staphylococcus aureus and other pathogens.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in organisms. In vitro studies have demonstrated that derivatives of this compound can inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity for this isoform over others like CA II . Such selectivity is vital for reducing side effects in therapeutic applications.

Anti-Cancer Activity

In a study focusing on anti-proliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7), compounds similar to this compound showed promising results. Specific derivatives demonstrated significant inhibitory effects at concentrations ranging from 1.52 to 6.31 μM, with selectivity indices indicating a preference for cancer cells over normal cells . Notably, one derivative was shown to induce apoptosis in cancer cells, highlighting the potential for developing anti-cancer therapies based on this compound.

Case Studies

- Inhibition Studies : A recent study evaluated the enzyme inhibition properties of various benzenesulfonamides, including this compound. The results indicated that this compound could significantly inhibit bacterial growth by targeting essential metabolic pathways within the bacteria .

- Cancer Cell Line Evaluation : Another investigation assessed the anti-proliferative effects of sulfonamide derivatives on breast cancer cell lines. The study found that certain derivatives showed a high degree of selectivity and potency against cancer cells, suggesting that modifications to the sulfonamide structure can enhance biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (nM) | Selectivity | Activity Type |

|---|---|---|---|---|

| This compound | Structure | 10.93 - 25.06 | High | Enzyme Inhibitor |

| 4-amino-N-(4-chlorophenyl)benzenesulfonamide | - | TBD | TBD | TBD |

| 4-amino-N-(3,4-dichlorophenyl)benzenesulfonamide | - | TBD | TBD | TBD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.